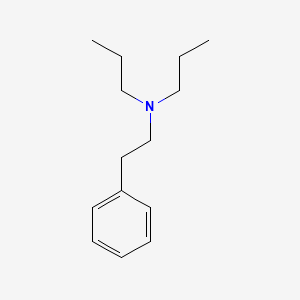
N,N-Dipropylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropylphenethylamine: is an organic compound with the chemical formula C14H23N . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of a phenethylamine backbone substituted with two propyl groups on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylphenethylamine typically involves the alkylation of phenethylamine with propyl halides. One common method is the reaction of phenethylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the continuous preparation method is often employed. This involves the use of a fixed bed reactor where phenethylamine and propyl halides are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Propylphenethylamine or phenethylamine.
Substitution: Halogenated or nitro-substituted phenethylamines.
Applications De Recherche Scientifique
N,N-Dipropylphenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of phenethylamines with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N,N-Dipropylphenethylamine involves its interaction with neurotransmitter systems in the brain. It is structurally related to endogenous neurotransmitters such as dopamine, noradrenaline, and adrenaline. This compound acts as a psychostimulant by enhancing the release of these neurotransmitters and inhibiting their reuptake, leading to increased synaptic concentrations and prolonged neurotransmitter activity .
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: Used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylphenethylamine: Acts as a flavoring agent and has stimulant properties.
Phenylpropylaminopentane: Known for its psychostimulant effects and structural similarity to amphetamines.
Uniqueness: N,N-Dipropylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual propyl groups on the nitrogen atom differentiate it from other phenethylamines, influencing its reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
23916-02-1 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-11-15(12-4-2)13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
Clé InChI |
XKVJUEJDVGYAGS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


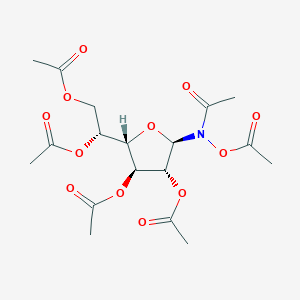
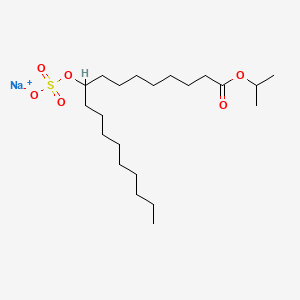
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
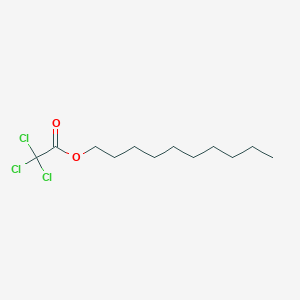
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
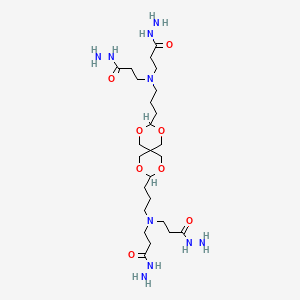
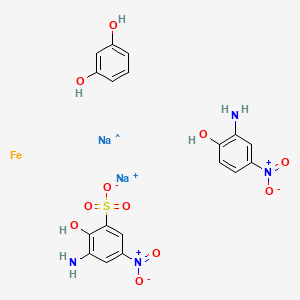
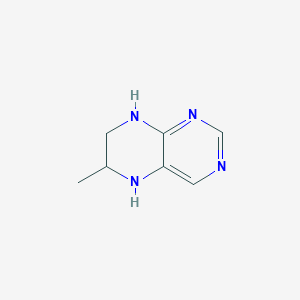
![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
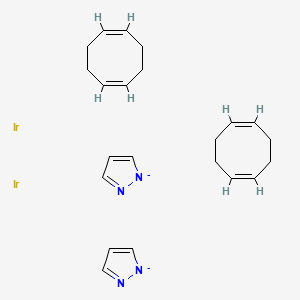
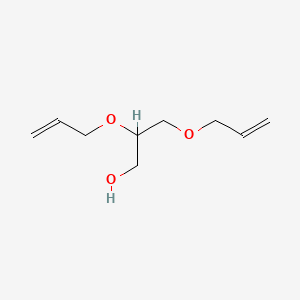
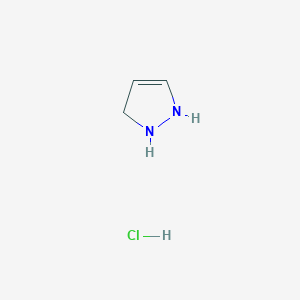
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
